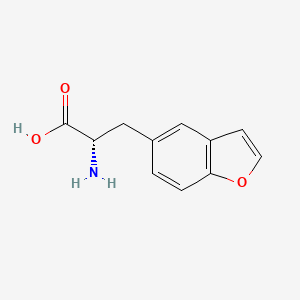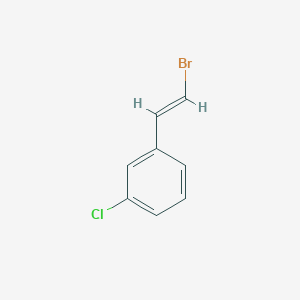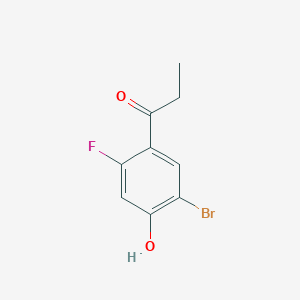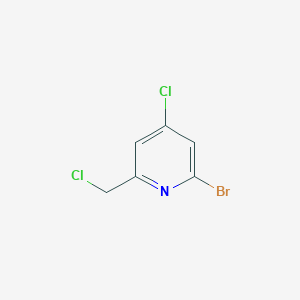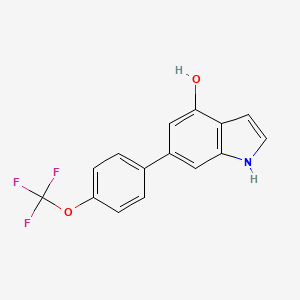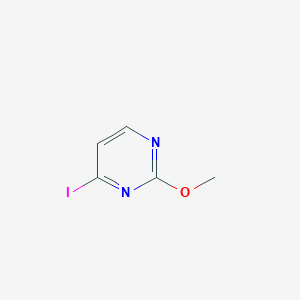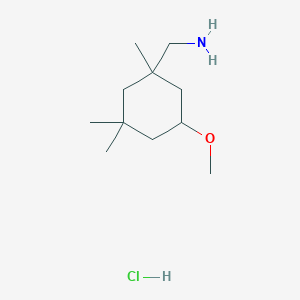![molecular formula C16H12ClFOS B15243337 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-chloro-5-fluorophenyl group through a 3-oxopropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a thiobenzaldehyde derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions may require a base such as triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-fluorobenzaldehyde
- 3-Chloro-5-(4-fluorophenyl)picolinaldehyde
- 3-Chloro-4-fluorophenyl isocyanate
Uniqueness
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, such as the presence of both a thiobenzaldehyde and a 3-chloro-5-fluorophenyl group This combination imparts distinct chemical and biological properties that differentiate it from similar compounds
Propiedades
Fórmula molecular |
C16H12ClFOS |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
4-[3-(3-chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-1-3-12(10-20)4-2-11/h1-4,7-10H,5-6H2 |
Clave InChI |
DYZHSYRYODFVAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


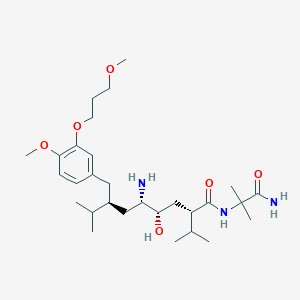
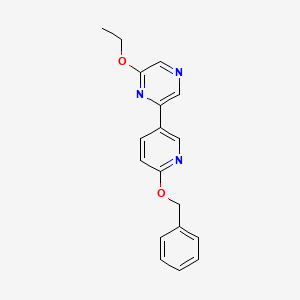
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

